

4-Chloro-6-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-methylquinoline

Cat. No.: B097876

[Get Quote](#)

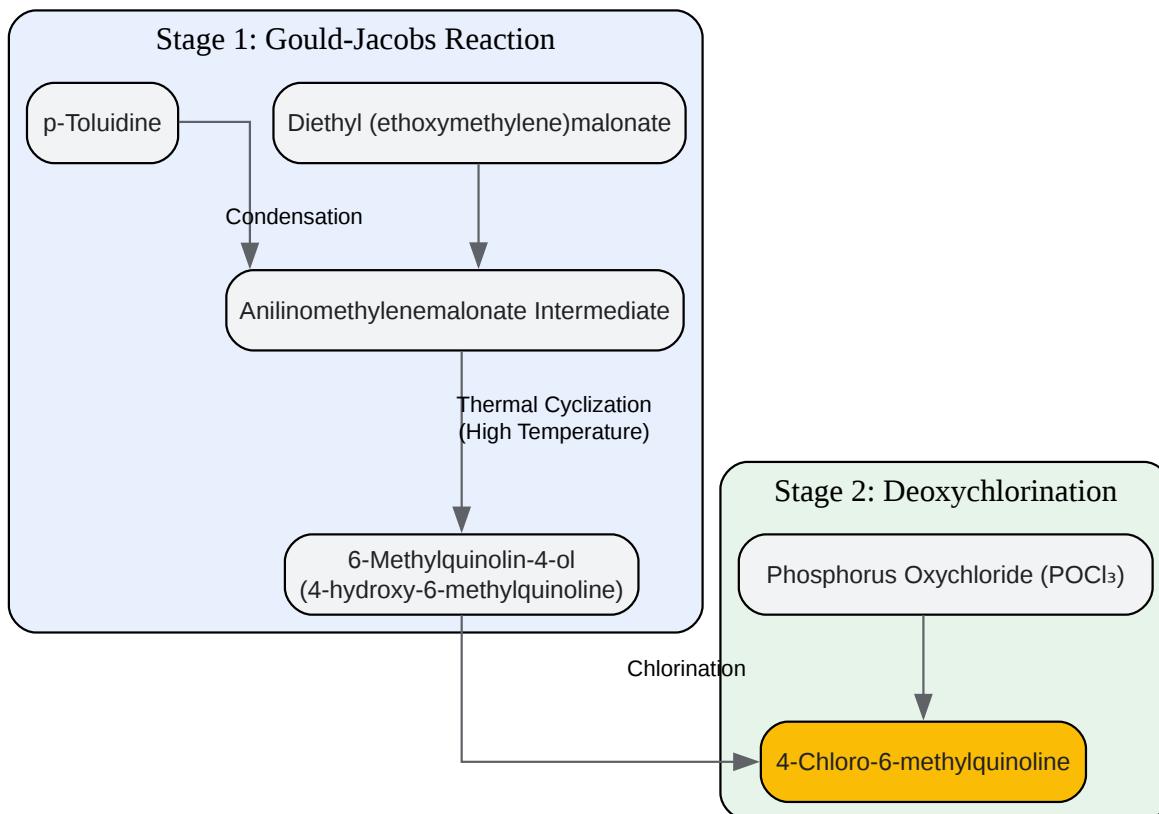
An In-depth Technical Guide to **4-Chloro-6-methylquinoline**: Synthesis, Applications, and Core Properties

Executive Summary

4-Chloro-6-methylquinoline is a halogenated heterocyclic compound that has emerged as a pivotal structural motif and versatile building block in medicinal chemistry and organic synthesis. Its quinoline core, substituted with a reactive chlorine atom at the 4-position and a methyl group at the 6-position, provides a unique scaffold for developing novel therapeutic agents and functionalized materials. This guide offers a comprehensive technical overview of **4-Chloro-6-methylquinoline**, detailing its fundamental molecular properties, outlining a robust synthetic protocol with mechanistic insights, exploring its critical applications in drug discovery, and establishing standards for its analytical characterization and safe handling. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this high-value chemical intermediate.

Core Molecular Profile and Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. **4-Chloro-6-methylquinoline** is a solid, crystalline compound under standard conditions.^[1] Its core attributes are summarized below, providing the foundational data required for experimental design, stoichiometric calculations, and analytical characterization.


Property	Value	Source
Molecular Formula	C ₁₀ H ₈ ClN	[2] [3]
Molecular Weight	177.63 g/mol	[2] [4]
CAS Number	18436-71-0	[2] [5]
Appearance	Powder to crystal solid	[1]
Boiling Point	140 °C at 10 mmHg	[1]
Density (Predicted)	1.225 ± 0.06 g/cm ³	[1]
InChI Key	HZWWPOQFLMUYOX- UHFFFAOYSA-N	
SMILES String	Cc1ccc2nccc(Cl)c2c1	

Synthesis of 4-Chloro-6-methylquinoline: A Validated Protocol

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the cyclization of an appropriate aniline precursor followed by chlorination of the resulting quinolinone. The chlorine atom at the 4-position is not introduced directly but is the result of a conversion from a hydroxyl group, which is more synthetically accessible. The following protocol describes a reliable, multi-step synthesis, explaining the causality behind each procedural choice.

Synthetic Workflow Overview

The transformation from a simple aniline to the target chloroquinoline proceeds via two key stages: the Gould-Jacobs reaction to form the heterocyclic quinolinone core, followed by a deoxygenation reaction.

[Click to download full resolution via product page](#)

Caption: A two-stage workflow for the synthesis of **4-Chloro-6-methylquinoline**.

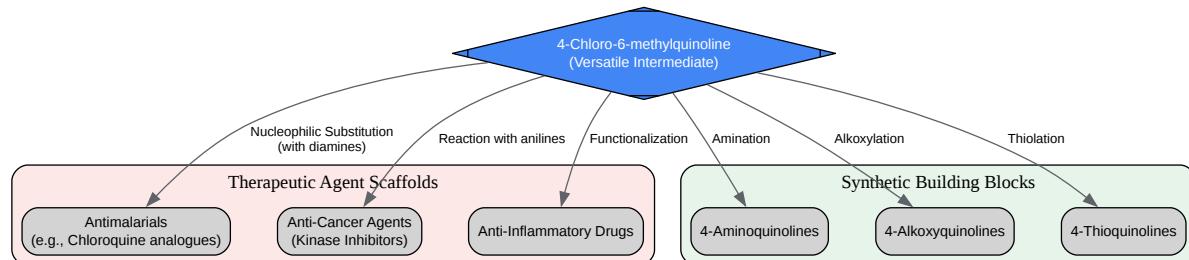
Step-by-Step Experimental Protocol

Stage 1: Synthesis of 6-Methylquinolin-4-ol

- Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
 - Rationale: p-Toluidine serves as the aniline backbone that will form the benzene portion of the quinoline ring. Diethyl (ethoxymethylene)malonate is the three-carbon fragment

provider necessary for building the pyridine ring. A slight excess of the malonate derivative ensures complete consumption of the starting aniline.

- Condensation: Heat the mixture at 100-110 °C for 2 hours. The reaction is typically performed neat (without solvent). A vacuum can be applied to remove the ethanol byproduct, driving the equilibrium towards the product.
 - Rationale: This step forms the anilinomethylenemalonate intermediate through a condensation reaction. Removing ethanol is a classic application of Le Châtelier's principle to maximize yield.
- Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 240-250 °C.
 - Rationale: The high temperature induces an intramolecular thermal cyclization (a pericyclic reaction), followed by aromatization, to form the stable quinolinone ring system. Diphenyl ether is used as a thermal medium due to its high boiling point and chemical inertness under these conditions.
- Isolation and Purification: Cool the reaction mixture, which will cause the product, 6-methylquinolin-4-ol, to precipitate. Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry.


Stage 2: Synthesis of **4-Chloro-6-methylquinoline**

- Chlorination Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 6-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl_3 , ~5-10 eq).^[6]
 - Rationale: POCl_3 serves as both the chlorinating agent and the solvent. A large excess is used to ensure the reaction goes to completion. The quinolin-4-ol tautomerizes to the quinolin-4(1H)-one, and the oxygen of the carbonyl group acts as a nucleophile, attacking the phosphorus atom.
- Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Rationale: Refluxing provides the necessary activation energy for the reaction. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in an SN2-like fashion to yield the 4-chloro derivative.
- Work-up and Isolation: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl_3 . The solution will be strongly acidic.
- Neutralization and Extraction: Carefully neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the pH is basic (~8-9). This will precipitate the crude product. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- Rationale: Neutralization is critical for product isolation, as the quinoline nitrogen is protonated in acid, making the compound water-soluble. Basification deprotonates the nitrogen, rendering the product soluble in organic solvents.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure **4-Chloro-6-methylquinoline**.

Applications in Drug Discovery and Chemical Synthesis

4-Chloro-6-methylquinoline is not an end-product but a high-value intermediate. Its utility stems from the reactivity of the C4-chlorine atom, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

[Click to download full resolution via product page](#)

Caption: Role of **4-Chloro-6-methylquinoline** as a key building block.

- Antimalarial Drug Synthesis: The quinoline scaffold is the cornerstone of many antimalarial drugs. **4-Chloro-6-methylquinoline** serves as a critical intermediate for synthesizing potent antimalarials, contributing to global health initiatives.[5] The synthesis of drugs like chloroquine involves the nucleophilic substitution of the C4-chlorine with a substituted diamine.
- Oncology Research: Many modern kinase inhibitors used in cancer therapy feature a quinoline or quinazoline core. This intermediate is used to synthesize novel compounds for screening as potential anti-cancer agents.[7]
- Anti-inflammatory and Antimicrobial Agents: The unique structure of **4-Chloro-6-methylquinoline** allows for modifications that can lead to compounds with significant anti-inflammatory and antimicrobial properties.[8]
- Versatile Chemical Building Block: Beyond medicine, it serves as a precursor for creating a diverse library of functionalized quinoline derivatives for broader research and development, including materials science.[5][8]

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized **4-Chloro-6-methylquinoline**, a multi-technique analytical approach is required. This constitutes a self-validating system for quality control.

- ¹H NMR Spectroscopy: Proton NMR provides a definitive fingerprint of the molecule. The aromatic region should show distinct signals for the protons on the quinoline ring system, and a characteristic singlet in the aliphatic region (~2.5 ppm) corresponding to the C6-methyl group protons.
- ¹³C NMR Spectroscopy: This technique confirms the carbon skeleton, with the number of signals corresponding to the 10 unique carbon atoms in the structure.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.^[9] An exact mass measurement can verify the molecular formula (C₁₀H₈ClN). The isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.
- Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), and C-Cl stretching in the fingerprint region.
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment, typically showing a purity of ≥98.0% for research-grade material.^[5]

Safety, Handling, and Storage

4-Chloro-6-methylquinoline is a hazardous substance and must be handled with appropriate precautions by trained personnel.

GHS Hazard Classification

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Serious Eye Damage	H318	Causes serious eye damage
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Data sourced from Sigma-Aldrich and Thermo Scientific Chemicals safety information.[\[4\]](#)

Handling and Personal Protective Equipment (PPE)

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[10\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[10\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[\[11\]](#)
- Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[\[11\]](#)

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[12\]](#)
- Recommended storage temperature is between 2-8 °C under an inert atmosphere.[\[1\]](#)[\[2\]](#)
- Keep away from incompatible materials such as strong oxidizing agents.[\[12\]](#)

Conclusion

4-Chloro-6-methylquinoline is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined molecular characteristics, coupled with a reactive chlorine handle, make it an indispensable precursor for a wide array of high-value quinoline derivatives. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this

guide, is essential for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals and functional materials. The robust synthetic and analytical procedures described herein provide a validated framework for its reliable production and application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-6-methylquinoline | 18436-71-0 [chemicalbook.com]
- 2. 18436-71-0|4-Chloro-6-methylquinoline|BLD Pharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. H59890.03 [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Chloro-6-methylquinoline(18436-71-0) 1H NMR spectrum [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Chloro-6-methylquinoline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097876#4-chloro-6-methylquinoline-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com